1-Allyl-5-hydroxypiperidine-2-one
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Overview
Description
1-Allyl-5-hydroxypiperidine-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
It’s known that piperidine derivatives can lead to various intra- and intermolecular reactions . More research is needed to elucidate the specific pathways and their downstream effects influenced by this compound.
Result of Action
The synthesis of 2,5-disubstituted piperidine alkaloids has been accomplished with a high level of 1,4-asymmetric induction , suggesting potential biological activity.
Biochemical Analysis
Biochemical Properties
It is known that piperidine, a key component of this compound, plays a crucial role in the biosynthesis of a variety of piperidine-based natural alkaloids . The process involves the transformation of L-lysine into a d-amino carbonyl intermediate, which then cyclizes into D1-piperideine . This suggests that 1-Allyl-5-hydroxypiperidine-2-one may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Cellular Effects
Related compounds such as piperine and piperidine have been shown to have significant effects on various types of cells . For example, they have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, related compounds such as piperine and piperidine have been found to regulate crucial signaling pathways essential for the establishment of cancers .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown. Related compounds such as piperine have been studied in animal models. For instance, it was found that the dosage of piperine was selected based on cytotoxicity, with 1.14 mg/dose/animal being the lowest concentration with maximum activity .
Metabolic Pathways
Related compounds such as piperine and piperidine are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-5-hydroxypiperidine-2-one can be synthesized through various methods. One common approach involves the cyclization of amino alcohols. For instance, a one-pot preparation method using efficient chlorination of amino alcohols with thionyl chloride (SOCl2) can be employed. This method obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation and cyclization reactions. For example, palladium and rhodium hydrogenation methods have been used to synthesize various piperidine derivatives . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-5-hydroxypiperidine-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Allyl-5-hydroxypiperidine-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1-Allyl-5-hydroxypiperidine-2-one can be compared with other piperidine derivatives such as:
2,6-Dimethylpiperidine: Known for its use in organic synthesis.
4-Hydroxypiperidine: Used in the synthesis of pharmaceuticals.
Piperidine-2,6-dione: A key intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
5-hydroxy-1-prop-2-enylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-5-9-6-7(10)3-4-8(9)11/h2,7,10H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRYYGDQXQIYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CCC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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